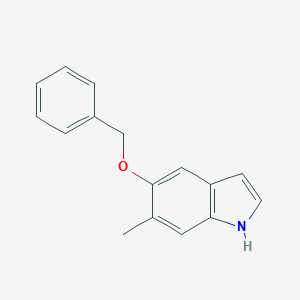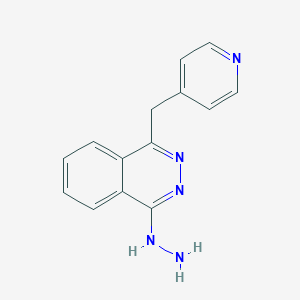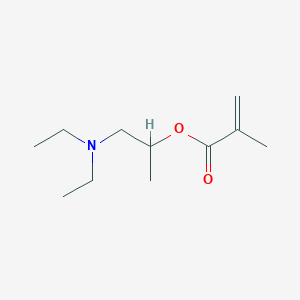
2-(Aminomethyl)quinolin-8-ol
Descripción general
Descripción
2-(Aminomethyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyridine ring. This compound has a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol . Quinoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)quinolin-8-ol has a wide range of scientific research applications due to its versatile chemical properties and biological activities. Some of the key applications include:
Mecanismo De Acción
While the specific mechanism of action for 2-(Aminomethyl)quinolin-8-ol is not mentioned in the search results, quinoline derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Safety and Hazards
The safety data sheet for 5-(Aminomethyl)quinolin-8-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Aminomethyl)quinolin-8-ol, can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions, followed by cyclization and oxidation steps.
In recent years, modern synthetic methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have been developed to improve the efficiency and environmental sustainability of quinoline synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)quinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinoline-8-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .
Comparación Con Compuestos Similares
2-(Aminomethyl)quinolin-8-ol can be compared with other similar quinoline derivatives to highlight its unique properties and applications. Some of the similar compounds include:
Quinoline-8-ol: Known for its antimicrobial and antifungal properties.
2-Methylquinoline: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
8-Hydroxyquinoline: Widely used as a chelating agent and in the production of antiseptics and disinfectants.
The uniqueness of this compound lies in its specific chemical structure, which allows for a diverse range of chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
2-(aminomethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRNQNYGXBRTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344856 | |
| Record name | 2-(aminomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17018-81-4 | |
| Record name | 2-(aminomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

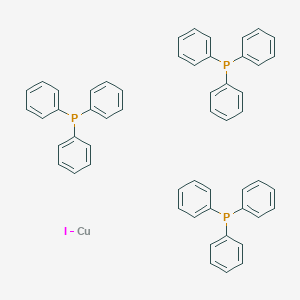
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
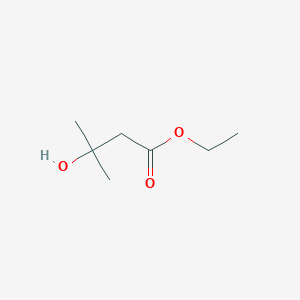
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
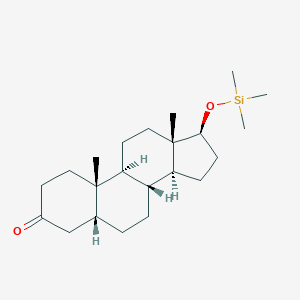
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
